molecular formula C11H19N3O3S B2898376 Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate CAS No. 61155-20-2

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2898376
CAS No.: 61155-20-2
M. Wt: 273.35
InChI Key: YXGSZVLXPWPADL-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate is an organic compound with the molecular formula C11H19N3O3S and a molecular weight of 273.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share structural similarities with Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate and exhibit various biological activities.

    Piperidine derivatives: These compounds are widely used in medicinal chemistry and share some structural features with the piperazine moiety of this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-3-12-11(18)14-6-5-13-10(16)8(14)7-9(15)17-4-2/h8H,3-7H2,1-2H3,(H,12,18)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGSZVLXPWPADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCNC(=O)C1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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